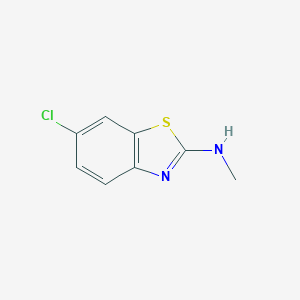

6-Chloro-N-methyl-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

6-Chloro-N-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of a chlorine atom and a methyl group on the benzothiazole ring enhances its chemical reactivity and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine typically involves the reaction of 4-chloroaniline with potassium thiocyanate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the benzothiazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-N-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

6-Chloro-N-methyl-1,3-benzothiazol-2-amine has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. Studies have shown that this compound inhibits the growth of the bacterium, suggesting its potential as a therapeutic agent in treating tuberculosis.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. A study demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines, including colon cancer . Molecular docking studies have indicated that these compounds can effectively bind to specific receptors involved in tumor growth, enhancing their therapeutic potential .

Anti-inflammatory and Analgesic Effects

The compound has also been explored for its anti-inflammatory and analgesic properties. Preliminary findings suggest that it may reduce inflammation and pain, making it a candidate for further development in pain management therapies.

Biological Applications

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes related to various diseases. For instance, it has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. Compounds with similar structures have demonstrated significant inhibitory activity against this enzyme .

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold in structure-activity relationship studies aimed at developing new drugs. Researchers have synthesized various analogs to optimize their biological activities and reduce toxicity .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical structure allows for the creation of vibrant colors used in textiles and other materials.

Rubber Accelerators

The compound is also employed as a rubber accelerator in the manufacturing process of rubber products. Its chemical reactivity enhances the curing process, improving the quality and durability of rubber materials.

Case Studies

| Study Title | Findings | Year |

|---|---|---|

| Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine | Demonstrated significant binding affinity towards EGFR receptor; potential anticancer activity against colon cancer cell lines | 2017 |

| Review of 2-amino substituted benzothiazoles | Highlighted various synthetic methods and biological evaluations; emphasized the importance of benzothiazole derivatives in medicinal chemistry | 2020 |

| Synthesis and biological evaluation of benzothiazole derivatives | Identified promising anticancer agents; established structure-activity relationships for further drug development | 2024 |

Mécanisme D'action

The mechanism of action of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and pain .

Comparaison Avec Des Composés Similaires

6-Chloro-N-methyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:

6-Chloro-4-methyl-1,3-benzothiazol-2-amine: Similar structure but with a different substitution pattern.

N-Benzyl-6-chloro-1,3-benzothiazol-2-amine: Contains a benzyl group instead of a methyl group.

6-Chloro-N-methyl-1,3-benzothiazol-2-ylamine: Similar but with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Overview

6-Chloro-N-methyl-1,3-benzothiazol-2-amine (CAS No. 34551-19-4) is a heterocyclic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. Its structural features, including the presence of a chlorine atom and a methyl group, enhance its chemical reactivity and biological properties.

The primary mechanism of action for this compound involves its inhibitory effects on the growth of Mycobacterium tuberculosis. The compound interacts with specific biochemical pathways within the bacterium, leading to its inhibition. The pharmacokinetic profile suggests that it possesses good bioavailability, making it a promising candidate for further development as an anti-tubercular agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values for these bacteria are comparable to or better than those of established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison to TCC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | TCC: 16 |

| Enterococcus faecalis | 32 | TCC: 64 |

Cytotoxicity Studies

In cytotoxicity assays using human non-malignant mammary epithelial cells (MCF-10A), this compound demonstrated a low cytotoxic profile at concentrations up to 100 µg/mL, indicating its potential safety for therapeutic applications .

Study on Antibacterial Activity

A study published in Antibiotics explored the antibacterial activity of benzothiazole derivatives, including this compound. The results showed that this compound not only inhibited bacterial growth effectively but also exhibited lower cytotoxicity compared to other derivatives tested. The study highlighted the compound's potential as a lead structure for developing new antibacterial agents .

Research on Anticancer Properties

Another area of investigation focuses on the anticancer properties of benzothiazole derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies revealed that certain derivatives could significantly reduce cell viability in various cancer cell lines while maintaining low toxicity in non-cancerous cells .

Comparative Analysis with Similar Compounds

When compared with other benzothiazole derivatives such as 6-Chloro-4-methyl-1,3-benzothiazol-2-amine and N-Benzyl-6-chloro-1,3-benzothiazol-2-amine , this compound demonstrates unique biological activity profiles due to its specific substitution pattern. This uniqueness may contribute to its distinct mechanisms of action and effectiveness against various pathogens.

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial, anti-tubercular |

| 6-Chloro-4-methyl-1,3-benzothiazol-2-amine | Moderate antimicrobial activity |

| N-Benzyl-6-chloro-1,3-benzothiazol-2-amines | Variable activity depending on substitution |

Propriétés

IUPAC Name |

6-chloro-N-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCBQCKLQRWOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444697 | |

| Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34551-19-4 | |

| Record name | 6-Chloro-N-methyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34551-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.